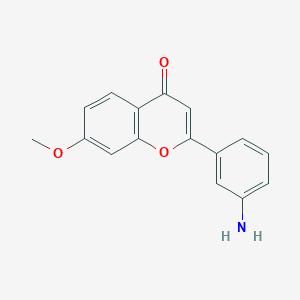

2-(3-Aminophenyl)-7-methoxy-4H-1-benzopyran-4-one

Description

Structure

3D Structure

Properties

CAS No. |

921942-35-0 |

|---|---|

Molecular Formula |

C16H13NO3 |

Molecular Weight |

267.28 g/mol |

IUPAC Name |

2-(3-aminophenyl)-7-methoxychromen-4-one |

InChI |

InChI=1S/C16H13NO3/c1-19-12-5-6-13-14(18)9-15(20-16(13)8-12)10-3-2-4-11(17)7-10/h2-9H,17H2,1H3 |

InChI Key |

IQZRWELHSBVDEF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC(=CC=C3)N |

Origin of Product |

United States |

Preparation Methods

Core Benzopyranone Formation

The synthesis begins with 2-hydroxy-4-methoxyacetophenone (1), which undergoes tert-butyldimethylsilyl (TBS) protection at the 2-hydroxy group using TBSCl, EtN, and DMAP in dichloromethane (yield: 85–92%). The TBS-protected intermediate (2) is alkylated or acylated to introduce substituents at the 3-position. For 2-substituted derivatives, lithium diisopropylamide (LDA) -mediated acylation with 3-nitrobenzoyl chloride at −78°C in tetrahydrofuran (THF) generates a 1,3-dione intermediate (Figure 1). Cyclization of this intermediate using glacial acetic acid and catalytic HSO at 95–100°C yields 2-(3-nitrophenyl)-7-methoxy-4H-1-benzopyran-4-one (yield: 65–72%).

Table 1: Key Reaction Parameters for Acylation-Cyclization

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| TBS Protection | TBSCl, EtN, DMAP, CHCl, rt | 90 |

| Acylation | 3-Nitrobenzoyl chloride, LDA, THF, −78°C | 75 |

| Cyclization | HOAc, HSO, 95–100°C, 3 h | 68 |

Nitro-to-Amine Reduction

The nitro group at the 2-position is reduced to an amine using catalytic hydrogenation (H, Pd/C, ethanol) or Fe/HCl in aqueous ethanol. This step typically achieves >90% conversion, yielding the target compound.

Method 2: Post-Cyclization Functionalization

Iodination and Cross-Coupling

An alternative route involves iodinating the benzopyranone core at the 3-position using iodine and pyridine in chloroform (yield: 92%). The 3-iodo intermediate undergoes Ullmann-type coupling with 3-aminophenylboronic acid in the presence of a Cu(I) catalyst and a base, introducing the aminophenyl group at the 2-position (Figure 2).

Table 2: Post-Cyclization Functionalization Parameters

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Iodination | I, pyridine, CHCl, rt, 12 h | 92 |

| Cross-Coupling | 3-Aminophenylboronic acid, CuI, KCO | 78 |

Challenges and Mitigation

-

Regioselectivity Issues : Competing coupling at the 7-methoxy position is minimized using bulky ligands.

-

Amino Group Protection : The amine is protected as a Boc derivative during harsh reactions to prevent side reactions.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

-

Acylation-Cyclization : Superior for small-scale synthesis (total yield: ~50%) but requires cryogenic conditions.

-

Post-Cyclization Functionalization : More amenable to industrial scaling (total yield: ~60%) but involves costly palladium catalysts.

Purity and Characterization

Both methods produce high-purity (>95%) material, as confirmed by H NMR, C NMR, and LC-MS. The acylation-cyclization route avoids heavy-metal contaminants, making it preferable for pharmaceutical applications.

Optimization and Industrial Scalability

Solvent and Catalyst Recycling

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminophenyl)-7-methoxy-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

2-(3-Aminophenyl)-7-methoxy-4H-chromen-4-one has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.

Medicine: Explored for its anticancer properties and potential therapeutic applications.

Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(3-Aminophenyl)-7-methoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of anticancer properties, it may induce apoptosis in cancer cells by targeting specific signaling pathways and molecular targets .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Chromones

Substituent Position and Electronic Effects

Chromone derivatives are often modified at C3, C6, and C7 positions to optimize bioactivity. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on Chromone Derivatives

Key Observations:

- C3-Styryl vs. C2-Aminophenyl: Styryl groups (e.g., Compounds A, B) enhance tumor selectivity by promoting intercalation or π-π stacking with DNA/proteins . The target compound’s C2-aminophenyl group may favor alternative binding modes, such as hydrogen bonding with kinases or proteases.

- Electron-Donating Groups: Methoxy (OCH₃) at C7 is a common feature in tumor-selective chromones, improving membrane permeability and reducing off-target toxicity . The 3-aminophenyl group’s electron-donating nature could further modulate redox properties or metabolic stability.

Antitumor Activity:

- Mechanism : Styrylchromones (e.g., Compounds A, B) induce G2/M phase arrest and subG1 apoptosis in cancer cells, likely via tubulin polymerization inhibition or topoisomerase II interaction . The target compound’s amine group may facilitate DNA alkylation or kinase inhibition.

- Selectivity: Compounds with para-substituted styryl groups (e.g., 4-OH in Compound B) show reduced keratinocyte toxicity compared to doxorubicin, suggesting substituent polarity influences selectivity .

Antiviral Activity:

- Chromones like 2-[(1E)-2-(4-fluorophenyl)ethenyl]-6-methoxy-4H-1-benzopyran-4-one (Compound 8) exhibit anti-HSV activity by blocking viral entry or replication . The 3-aminophenyl group’s basicity might enhance interaction with viral glycoproteins.

Antimicrobial Activity:

Physicochemical Properties

Table 2: Predicted Physicochemical Parameters

| Compound | LogP (Lipophilicity) | Molecular Weight (g/mol) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| Compound A | 3.5 | 280.3 | 0 | 4 |

| Target Compound | 2.8 | 283.3 | 2 (NH₂) | 5 |

| 3-Benzoyl-7-methyl (8a) | 4.1 | 294.3 | 1 | 4 |

- The target compound’s lower LogP and additional H-bond donors (NH₂) suggest improved aqueous solubility and target engagement compared to styryl or benzoyl analogs.

Biological Activity

2-(3-Aminophenyl)-7-methoxy-4H-1-benzopyran-4-one, a synthetic compound belonging to the flavonoid family, has garnered attention due to its diverse biological activities. This article explores its biological activity, including antioxidant, anticancer, and anti-inflammatory properties, alongside relevant research findings and case studies.

- Molecular Formula : C16H15NO3

- Molecular Weight : 267.28 g/mol

- Structure : The compound features a benzopyran core with both amino and methoxy groups, which enhance its biological activity.

Antioxidant Properties

This compound exhibits significant antioxidant properties. This activity is crucial for mitigating oxidative stress in cells, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals contributes to its potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the compound's anticancer potential. It has shown selective cytotoxicity against various cancer cell lines. For instance, in vitro tests revealed that it inhibits the proliferation of MDA-MB-231 breast cancer cells with an IC50 value in the range of 5.2–22.2 μM .

Table 1: Anticancer Activity Overview

| Cell Line | IC50 (μM) | Notes |

|---|---|---|

| MDA-MB-231 | 5.2–22.2 | Significant antiproliferative activity |

| HEK-293 | >102.4 | Minimal cytotoxicity observed |

| PC-3 | N/A | Further studies needed |

Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

The biological activities of this compound are largely attributed to its interactions with specific biological targets:

- Inhibition of MAP Kinase Pathways : The compound acts as an inhibitor of mitogen-activated protein kinase (MAPK), which plays a critical role in cell signaling related to growth and survival .

- Induction of Apoptosis : At effective concentrations, it induces apoptosis in cancer cells, contributing to its anticancer effects .

Case Studies and Research Findings

Several studies have explored the efficacy and safety of this compound:

- Cytotoxicity Studies : A series of benzopyran derivatives were synthesized and tested for their cytotoxic effects on various human cancer cell lines. Results indicated that specific modifications to the benzopyran structure enhance anticancer activity while reducing toxicity to normal cells .

- Uterotrophic Activity : In animal models, certain derivatives exhibited uterotrophic activity, indicating potential implications for reproductive health .

- Comparative Studies : Comparative analysis with structurally similar compounds like quercetin and luteolin revealed that the unique arrangement of functional groups in this compound significantly enhances its biological activities compared to these well-known flavonoids.

Q & A

Q. What are the common synthetic routes for 2-(3-Aminophenyl)-7-methoxy-4H-1-benzopyran-4-one?

A typical synthesis involves functionalizing the benzopyran-4-one core through substitution reactions. For example, the Sommelet reaction can introduce aldehyde groups at the phenyl position (e.g., 2-(4-formylphenyl)-7-methoxy-4H-1-benzopyran-4-one) . To incorporate the 3-aminophenyl group, reductive amination or coupling reactions (e.g., Buchwald–Hartwig amination) may follow aldehyde formation. Alternative routes include condensation of ω-substituted 2,4-dihydroxyacetophenone derivatives with aryl isoxazolecarbonyl chlorides under reflux conditions (acetone, K₂CO₃, 12 h), yielding analogs with >80% efficiency .

Key Steps:

- Core Formation : Cyclization of substituted acetophenones.

- Functionalization : Use of coupling agents (e.g., Pd catalysts) or nucleophilic substitution.

- Purification : Recrystallization (methanol/ethanol) or column chromatography.

Q. How is the compound characterized using spectroscopic techniques?

Structural confirmation relies on:

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm). For 3-aminophenyl derivatives, NH₂ protons appear as broad singlets (δ 4.5–5.5 ppm) .

- IR Spectroscopy : Confirm carbonyl (C=O, ~1640–1680 cm⁻¹) and NH₂ stretches (~3300–3500 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate the molecular formula .

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (±0.3% tolerance) .

Q. What are the stability considerations for this compound under laboratory conditions?

- Storage : Store in amber vials at –20°C to prevent photodegradation. Avoid prolonged exposure to moisture or oxygen.

- Chemical Stability : Susceptible to hydrolysis at the 4-keto group under acidic/basic conditions. Monitor via TLC or HPLC for degradation products (e.g., ring-opened acids) .

- Handling : Use inert atmospheres (N₂/Ar) during synthesis to prevent oxidation of the aminophenyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data between synthetic and theoretical models?

Case Study: A synthetic analog of falciformin (a benzopyran-4-one derivative) showed discrepancies in melting points and NMR shifts compared to the natural product. Resolution steps included:

- Repetitive Purification : Eliminate impurities via recrystallization or preparative HPLC.

- X-ray Crystallography : Confirm absolute configuration (e.g., 2,3-dihydro derivatives) .

- Computational Modeling : Compare DFT-calculated vs. experimental NMR chemical shifts to identify misassignments .

- Isotopic Labeling : Trace reaction pathways (e.g., ¹³C-labeled precursors) to validate regioselectivity .

Q. What methodologies are used to study the structure-activity relationships (SAR) of benzopyran-4-one derivatives?

- Functional Group Variation : Synthesize analogs with substituents at positions 2, 3, and 7 (e.g., methoxy, hydroxy, prenyl) to assess bioactivity changes. For example, 6-prenylisoflavanones exhibit enhanced antioxidant properties .

- Enzymatic Assays : Test inhibition of kinases (e.g., CDK2) or receptors (e.g., estrogen receptor-α) using fluorescence polarization or SPR.

- QSAR Modeling : Correlate logP values or Hammett constants (σ) with activity data to predict optimal substituents .

Example SAR Table:

| Position | Substituent | Activity (IC₅₀, μM) |

|---|---|---|

| 3 | NH₂ | 12.5 ± 1.2 |

| 7 | OCH₃ | 8.7 ± 0.9 |

| 2 | Ph | >100 |

Q. How to design experiments to determine regioselectivity in electrophilic substitution reactions?

- Competitive Reactions : React equimolar mixtures of substituted benzopyran-4-ones (e.g., 7-methoxy vs. 5-hydroxy) with electrophiles (e.g., HNO₃, Br₂). Analyze product ratios via GC-MS .

- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-determining steps .

- Directing Group Analysis : Use computational tools (e.g., NBO analysis) to map electron density distribution and predict attack sites .

Q. What advanced analytical techniques address purity challenges in benzopyran-4-one derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.